molecular formula C13H19ClN2 B2515561 {[1-(4-氯苯甲基)哌啶-4-基]甲基}胺 CAS No. 226249-40-7

{[1-(4-氯苯甲基)哌啶-4-基]甲基}胺

货号 B2515561
CAS 编号: 226249-40-7
分子量: 238.76
InChI 键: WHVIVCBGEGNBKW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine . The chemical formula is C19H22ClN5 and it has an average weight of 355.864 .


Molecular Structure Analysis

The molecular structure of “{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine” is complex, with a benzyl group attached to the 4-position of a piperidine . It also contains a 7H-pyrrolo[2,3-d]pyrimidin-4-yl group .


Chemical Reactions Analysis

The compound has been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Further details about its chemical reactions are not available in the retrieved information.


Physical And Chemical Properties Analysis

The compound is a small molecule . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.

科学研究应用

抗疟活性

哌啶衍生物,包括具有 1-(4-氯苯甲基)哌啶-4-基结构的衍生物,已被发现对耐药的恶性疟原虫具有高度选择性,恶性疟原虫是导致疟疾的寄生虫 。这些化合物已被评估其对氯喹敏感和耐药株恶性疟原虫的抗疟活性。 falciparum .

抗癌活性

一些 (1-(4-氯苯甲基)哌啶-4-基)甲醇衍生物已被评估其对各种人细胞系的抗增殖作用这表明其在癌症研究中的潜在应用.

抗病毒活性

哌啶衍生物已被用于不同的方式作为抗病毒剂 。虽然没有提到 (1-(4-氯苯甲基)哌啶-4-基)甲胺的特定抗病毒活性,但鉴于其与其他哌啶衍生物的结构相似性,它可能具有类似的特性。

抗菌和抗真菌活性

哌啶衍生物已知具有抗菌和抗真菌特性 。这表明 (1-(4-氯苯甲基)哌啶-4-基)甲胺可能用于治疗各种细菌和真菌感染。

抗炎和止痛活性

具有哌啶部分的化合物,包括 (1-(4-氯苯甲基)哌啶-4-基)甲胺,已被发现具有抗炎和止痛特性 。这表明其在治疗疼痛和炎症方面的潜在应用。

抗精神病活性

哌啶衍生物已被用作抗精神病药物 。鉴于 (1-(4-氯苯甲基)哌啶-4-基)甲胺与这些衍生物的结构相似性,它可能具有类似的抗精神病特性。

未来方向

The compound has potential as an antitumor agent . Its derivatives have shown high selectivity for resistant Plasmodium falciparum, suggesting potential for antimalarial therapy . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important leads .

作用机制

Target of Action

The primary targets of (1-(4-Chlorobenzyl)piperidin-4-yl)methanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in intracellular signaling pathways, regulating growth and survival .

Mode of Action

(1-(4-Chlorobenzyl)piperidin-4-yl)methanamine interacts with its targets by acting as an ATP-competitive inhibitor . It has been found to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is key in cellular processes such as cell proliferation and survival. The compound’s action on this pathway can lead to changes in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

It is known that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The molecular and cellular effects of (1-(4-Chlorobenzyl)piperidin-4-yl)methanamine’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests potential applications in cancer research.

属性

IUPAC Name

[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVIVCBGEGNBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

K2CO3 (3.02 g) and 4-chlorobenzyl chloride (3.52 g, 21.8 mmol) were successively added to an acetonitrile (100 mL) solution of 4-(aminomethyl)piperidine (7.00 g, 61.3 mmol). The resulting reaction mixture was stirred at 60° C. for 16 hours, cooled to 25° C. and concentrated. The obtained residue was fractionated between dichloromethane (75 mL) and water (50 mL) and then washed with water (50 mL×2) and brine (50 mL×1). The organic layer was dried (over MgSO4), concentrated and then purified by chromatography (SiO2, 4% H2O-iPrOH) to provide 4-(aminomethyl)-1-(4-chlorobenzyl)piperidine (3.58 g, 69%).
Name
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-(aminomethyl)piperidine (7.00 g, 61.3 mmol) in CH3CN (100 mL) was treated sequentially with K2CO3 (3.02 g) and 4-chlorobenzyl chloride (3.52 g, 21.8 mmol). The reaction mixture was heated to 60° C. for 16 h, cooled to 25° C. and concentrated. The residue was partitioned between CH2Cl2 (75 mL) and water (50 mL), and was washed with water (2×50 mL) and brine (1×50 mL). The organic phase was dried (MgSO4) and concentrated. Chromatography (SiO2, 4% H2O-iPrOH) afforded4-(aminomethyl)-1-(4-chlorobenzyl)piperidine (3.58 g, 69%).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。